molecular formula C23H39NO4 B10753507 Perhexiline Maleate CAS No. 103516-75-2

Perhexiline Maleate

Cat. No.: B10753507
CAS No.: 103516-75-2
M. Wt: 393.6 g/mol
InChI Key: JDZOTSLZMQDFLG-BTJKTKAUSA-N
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Description

Perhexiline maleate (C₁₉H₃₅N·C₄H₄O₄; molecular weight 393.6 g/mol) is a synthetic antianginal agent first introduced in the 1970s . It inhibits mitochondrial enzymes Carnitine Palmitoyltransferase-1 (CPT1) and CPT2, shifting myocardial metabolism from fatty acid β-oxidation to glucose utilization, thereby improving cardiac efficiency in ischemic conditions . Clinically, it is used for refractory angina, chronic coronary insufficiency, and off-label conditions like fibrodysplasia ossificans progressiva (FOP) .

Pharmacokinetics: Perhexiline exhibits polymorphic metabolism via CYP2D6, with slow metabolizers at risk of toxicity due to drug accumulation . Steady-state plasma concentrations require therapeutic drug monitoring (2–6 hours post-dose), with a half-life of 2–4 days .

Adverse Effects: Neuropathy (10–50% of cases), hepatotoxicity (elevated transaminases in ~50%), hypoglycemia, and myopathy are notable risks . Histopathological findings include Mallory bodies in liver cells and lysosomal lipid storage in nerves .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZOTSLZMQDFLG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1021114
Record name Perhexiline maleate
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Molecular Weight

393.6 g/mol
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CAS No.

6724-53-4, 103516-75-2, 103516-76-3
Record name Perhexiline maleate
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Record name Perhexiline maleate
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Record name 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate
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Record name PERHEXILINE MALEATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Perhexiline maleate is synthesized through a multi-step process involving the reaction of 2,2-dicyclohexylethylamine with piperidine. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain a white, odorless, aqueously soluble powder .

Chemical Reactions Analysis

Types of Reactions: Perhexiline maleate undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Scientific Research Applications

Cardiovascular Applications

1.1 Treatment of Angina Pectoris

Perhexiline maleate has been extensively studied for its efficacy in treating refractory angina pectoris. A clinical trial involving 55 patients demonstrated that perhexiline significantly reduced the frequency of anginal attacks in 84% of participants, as well as decreasing the consumption of glyceryl trinitrate by 64% . Another study confirmed that 63% of patients with refractory angina responded positively to perhexiline, showing improvements in exercise tolerance and anginal frequency compared to placebo .

1.2 Mechanism of Action

The mechanism by which perhexiline exerts its effects involves the inhibition of myocardial fatty acid catabolism, leading to an increase in glucose utilization. This shift enhances oxygen efficiency during myocardial ischemia, making it particularly beneficial for patients with severe ischemic symptoms awaiting coronary revascularization . Furthermore, perhexiline has been shown to potentiate platelet responsiveness to nitric oxide, which may contribute to its antianginal effects .

1.3 Side Effects and Management

While perhexiline is effective, it is associated with potential side effects such as dizziness and, in some cases, hepatotoxicity and peripheral neuropathy . Monitoring plasma drug levels is crucial; maintaining levels below 600 ng/ml can reduce the risk of toxicity while preserving therapeutic efficacy .

Oncological Applications

Recent studies have highlighted the potential of perhexiline as an anti-cancer agent due to its ability to modulate metabolic pathways critical for cancer cell survival.

2.1 Anti-Cancer Properties

Research indicates that perhexiline inhibits the growth of various cancer cell lines by targeting fatty acid metabolism through the inhibition of carnitine palmitoyltransferase enzymes (CPT1 and CPT2) . This metabolic alteration can enhance the efficacy of traditional chemotherapeutics like cisplatin. For instance, one study found that perhexiline enhanced the antitumor efficacy of cisplatin in neuroblastoma cells by increasing their susceptibility to treatment .

2.2 Clinical Implications

The repurposing of perhexiline for oncological use presents a promising avenue for research, especially considering its established safety profile in cardiovascular applications. However, further investigation is necessary to fully understand its mechanisms and potential side effects when used in cancer therapy .

Summary of Clinical Case Studies

Study ReferencePatient PopulationKey FindingsSide Effects
55 patients with angina84% reduction in anginal attacksDizziness (33%)
17 patients with refractory angina63% response rate; improved exercise toleranceMinor side effects
Various patient groupsEffective as short-term adjunct therapy; long-term management possibleHepatitis and neuropathy in some cases
Various cancer cell linesInhibits growth; enhances chemotherapy efficacyNot specified

Mechanism of Action

Perhexiline maleate exerts its effects by binding to the mitochondrial enzymes carnitine palmitoyltransferase 1 and 2. This binding inhibits the enzymes’ activity, shifting myocardial substrate utilization from long-chain fatty acids to carbohydrates. This shift results in increased glucose and lactate utilization, enhancing oxygen efficiency during myocardial ischemia . Additionally, this compound has been shown to potentiate platelet responsiveness to nitric oxide, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Compound Primary Mechanism Key Targets IC50/EC50
Perhexiline Maleate CPT1/CPT2 inhibition Mitochondrial fatty acid oxidation 0.077 mM (CPT1, rat heart)
Ranolazine Late Na⁺ current inhibition Myocardial sodium channels 6 μM (late INa)
Amiodarone Multi-channel blocker (K⁺, Na⁺, Ca²⁺) Thyroid receptor modulation N/A
Beta-blockers (e.g., Metoprolol) β1-adrenergic receptor antagonism Cardiac β-receptors N/A
Calcium Channel Blockers (e.g., Verapamil) L-type Ca²⁺ channel inhibition Vascular smooth muscle N/A

Key Differentiation : Perhexiline uniquely modulates myocardial metabolism, unlike traditional antianginals that target ion channels or receptors . Its inhibition of CPT1 reduces oxygen demand without affecting consumption, a distinct advantage in ischemia .

Clinical Efficacy in Angina Pectoris

Study Compound Population Outcome Reference
Cole et al. (1990) This compound Refractory angina (n=46) 78% symptom improvement; reduced nitrate use
Morledge (1973) This compound Stable angina (n=30) 70% reduction in angina episodes
Pepine et al. (1974) Ranolazine Chronic angina (n=823) 45% reduction in angina frequency N/A
Ferlemann et al. (1979) Beta-blockers Coronary artery disease 50–60% symptom relief

Efficacy Notes: Perhexiline demonstrates superior efficacy in refractory angina compared to beta-blockers and calcium antagonists, particularly in patients unresponsive to conventional therapy . However, its narrow therapeutic window necessitates strict monitoring .

Adverse Effect Profiles

Compound Common Adverse Effects Severe Risks
This compound Peripheral neuropathy, hepatotoxicity, hypoglycemia Fulminant hepatitis, irreversible neuropathy
Amiodarone Pulmonary fibrosis, thyroid dysfunction Corneal deposits, liver injury
Ranolazine Dizziness, constipation QT prolongation (rare)
Beta-blockers Bradycardia, fatigue Bronchospasm (in asthma patients)
Verapamil Constipation, edema Heart block, hypotension

Risk-Benefit Balance: Perhexiline’s neuropathic and hepatotoxic risks exceed those of ranolazine or beta-blockers but are justified in refractory cases .

Pharmacokinetics and Drug Interactions

Compound Metabolism Half-Life Notable Interactions
This compound CYP2D6 (polymorphic) 2–4 days SSRIs (reduced metabolism)
Ranolazine CYP3A4 7 hours CYP3A4 inhibitors (e.g., ketoconazole)
Amiodarone CYP3A4, CYP2C8 40–55 days Digoxin (increased toxicity)
Metoprolol CYP2D6 3–7 hours CYP2D6 inhibitors (e.g., fluoxetine)

Clinical Consideration: Perhexiline’s long half-life and CYP2D6 dependency require genotype-guided dosing to avoid toxicity .

Biological Activity

Perhexiline maleate is a compound primarily recognized for its antianginal properties, particularly in patients with refractory angina. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound functions by inhibiting the mitochondrial enzymes carnitine palmitoyltransferase 1 (CPT-1) and CPT-2. This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, enhancing glucose metabolism. Consequently, this results in improved myocardial efficiency by increasing ATP production for the same oxygen consumption during ischemic conditions .

Key Mechanisms:

  • Inhibition of CPT-1 and CPT-2: Reduces reliance on fatty acids.
  • Increased Glucose Utilization: Enhances oxygen efficiency during myocardial ischemia.
  • ATP Production: More ATP is generated per unit of oxygen consumed.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption: Over 80% bioavailability when administered orally.
  • Protein Binding: Highly protein-bound (>90%).
  • Metabolism: Primarily metabolized by cytochrome P450 2D6; major metabolites include monohydroxyperhexiline and dihydroxyperhexiline.
  • Half-life: Variable; reported between 2 to 30 days depending on individual metabolism .

Clinical Efficacy

A double-blind trial involving 55 patients with angina pectoris demonstrated that perhexiline significantly reduced the frequency of anginal attacks in 84% of participants and decreased glyceryl trinitrate consumption in 64% . The drug's efficacy was further supported by a study showing that 63% of patients experienced improved exercise tolerance compared to only 18% on placebo .

Clinical Trial Summary:

StudyParticipantsDurationResults
Burns-Cox et al. (1971)5512-24 weeks84% reduction in angina attacks
Randomized Controlled Trial17Not specified63% responders to treatment

Hypoglycemia Case Report

A notable case report highlighted the occurrence of hypoglycemia in a patient treated with this compound. Following a loading dose, the patient experienced multiple episodes of low blood glucose levels, which were attributed to the drug's metabolic effects. Adjustments in dosing led to stabilization without further hypoglycemic episodes .

Cancer Treatment Synergy

Recent research has explored the potential of this compound to enhance the efficacy of chemotherapeutic agents such as cisplatin. In vitro studies indicated that perhexiline increased NDM29 expression, leading to enhanced sensitivity of neuroblastoma cells to cisplatin treatment .

Case Study Findings:

StudyConditionFindings
Lai (2011)Diabetes ManagementDocumented hypoglycemia episodes post-treatment
Nature Research (2015)NeuroblastomaIncreased susceptibility to cisplatin with perhexiline treatment

Adverse Effects

While perhexiline is generally well-tolerated, it has been associated with several adverse effects:

  • Common Side Effects: Dizziness (reported in one-third of patients), gastrointestinal disturbances.
  • Serious Concerns: Potential hepatic and neurological toxicity; careful monitoring of plasma levels is necessary due to the risk of elevated concentrations leading to adverse effects .

Q & A

Q. What is the primary mechanism of action of perhexiline maleate in modulating cellular metabolism, and how can this be experimentally validated?

this compound inhibits carnitine palmitoyltransferase 1 (CPT1) and CPT2, key enzymes in mitochondrial fatty acid oxidation. Its IC50 values are 77 µM for rat cardiac CPT1 and 148 µM for hepatic CPT1 . To validate this mechanism:

  • In vitro : Treat HepG2 cells with 5–25 µM this compound for 2–6 hours and measure CPT1/2 activity via radiolabeled palmitate oxidation assays .
  • In vivo : Administer 80–200 mg/kg orally to rodent models and assess metabolic shifts using metabolomics (e.g., increased glucose utilization via LC-MS) .

Q. What are the recommended storage conditions and solvent compatibility for this compound in laboratory settings?

  • Store at -20°C in airtight, light-protected containers to prevent degradation .
  • Solubility: ≤75 mM in DMSO; ≤10 mM in ethanol. For cell culture, dilute to ≤0.1% DMSO to avoid cytotoxicity .

Q. How does this compound influence mitochondrial function, and what assays can quantify these effects?

Perhexiline induces mitochondrial dysfunction by blocking fatty acid transport, leading to ATP depletion and apoptosis. Key assays:

  • Seahorse XF Analyzer : Measure oxygen consumption rate (OCR) in treated cells (e.g., MCF-7 breast cancer cells at 10 µM) .
  • JC-1 staining : Assess mitochondrial membrane potential collapse in hepatic cells after 24-hour exposure .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on perhexiline’s anti-tumor efficacy across different cancer models?

Discrepancies arise from tissue-specific CPT1 expression and metabolic dependencies. For example:

  • Neuroblastoma : Perhexiline (0.01 µM) synergizes with cisplatin by upregulating NDM29 ncRNA, enhancing apoptosis .
  • Pancreatic cancer : KRAS-mutant organoids show sensitivity (IC50 ~10 µM) via SREBP2 suppression, while wild-type organoids remain unaffected . Methodological solution : Use isogenic cell lines (e.g., KRAS-G12D vs. KRAS-WT) and validate with RNA-seq to identify mutation-dependent pathways .

Q. What experimental designs are optimal for assessing perhexiline’s dose-dependent hepatotoxicity and metabolic consequences?

  • In vivo : Administer 200 mg/kg daily for 8 weeks in DA rats; monitor liver enzymes (ALT, AST) and histopathology for steatosis .
  • In vitro : Treat primary hepatocytes with 10–50 µM for 72 hours and perform ROS assays (e.g., DCFH-DA staining) .
  • Genotoxicity : Use Ames test (Salmonella typhimurium) and micronucleus assays to confirm weak mutagenicity at high doses .

Q. How does genetic polymorphism in drug-metabolizing enzymes impact perhexiline’s pharmacokinetics and toxicity profiles?

Poor metabolizers (CYP2D6 deficiency) accumulate perhexiline, increasing neuropathy and hepatotoxicity risk . To address:

  • Phenotyping : Use debrisoquine urinary metabolic ratio to identify slow oxidizers prior to dosing .
  • Therapeutic drug monitoring : Measure plasma concentrations via HPLC-MS/MS; target 0.15–0.6 mg/L for efficacy without toxicity .

Q. What methodologies are effective for studying perhexiline’s blood-brain barrier (BBB) penetration and neurotoxicity?

  • BBB models : Use iPSC-derived endothelial cells co-cultured with astrocytes; treat with 25 µM perhexiline and measure permeability via LC-MS .
  • Neurotoxicity assays : Expose SH-SY5Y neurons to 10–50 µM for 48 hours and assess axonal degeneration via βIII-tubulin immunofluorescence .

Data Interpretation and Methodological Challenges

Q. How should researchers analyze contradictory results in perhexiline’s modulation of mTORC1 signaling and autophagy?

  • In MCF-7 cells, 10 µM perhexiline inhibits mTORC1 (via phospho-S6K1 Western blot) but induces autophagy (LC3-II puncta formation) .
  • Resolution : Conduct time-course experiments; mTORC1 inhibition may precede autophagic flux, which peaks at 24 hours .

Q. What statistical approaches are recommended for metabolic flux studies involving perhexiline?

  • Use isotopic tracing (e.g., ¹³C-glucose) with computational tools like MetaboAnalyst to quantify pathway enrichment .
  • For conflicting metabolomics data (e.g., ATP increase in heart vs. depletion in cancer), apply multivariate analysis (PCA) to separate tissue-specific effects .

Q. How can organoid-based platforms improve the translational relevance of perhexiline research in KRAS-driven cancers?

  • Protocol : Screen KRAS-mutant pancreatic organoids with 6,000-compound libraries; validate hits via CRISPR-Cas9 (e.g., SREBP2 knockout) .
  • Dose optimization : Compare IC50 in KRAS-G12D (5 µM) vs. KRAS-WT (>50 µM) organoids using high-content imaging .

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